

cadinene synthase gene family multigene

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Compound Focus: (+)-delta-Cadinene

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Genomic Organization and Nomenclature

In cotton, cadinene synthase genes belong to the larger **terpenoid synthase (TPS)** family and constitute a **multigene family** themselves [1] [2]. This family has expanded through gene duplication events, leading to a complex organization.

- **Classification into Subfamilies:** The CDN family is primarily divided into several subfamilies. Historically, two major subfamilies, **cdn1-A** and **cdn1-C**, were identified based on sequence similarity and differential regulation [1]. A more recent genome-wide study classifies the GhCDN genes in *Gossypium hirsutum* (tetraploid cotton) into **five distinct groups: A, B, C, D, and E** [2].
- **Nomenclature:** The naming of CDN genes and subfamilies has not been entirely consistent in the literature. A common convention is to denote individual genes in italics (e.g., *cdn1-C1*) and the gene families in plain font (e.g., *cdn1-C*) [1].

The table below summarizes the key characteristics of the main CDN subfamilies:

Subfamily	Key Characteristics	Expression Patterns
CDN-A	Considered "bona fide" cadinene synthases; key role in gossypol synthesis [2].	Primarily expressed in seeds and roots [2].
CDN-C	Considered "bona fide" cadinene synthases [2].	Expressed in various tissues across the plant [2].

Subfamily	Key Characteristics	Expression Patterns
CDN-B/D	Fewer studies; some members may be pseudogenes [2].	Information limited; requires further investigation.

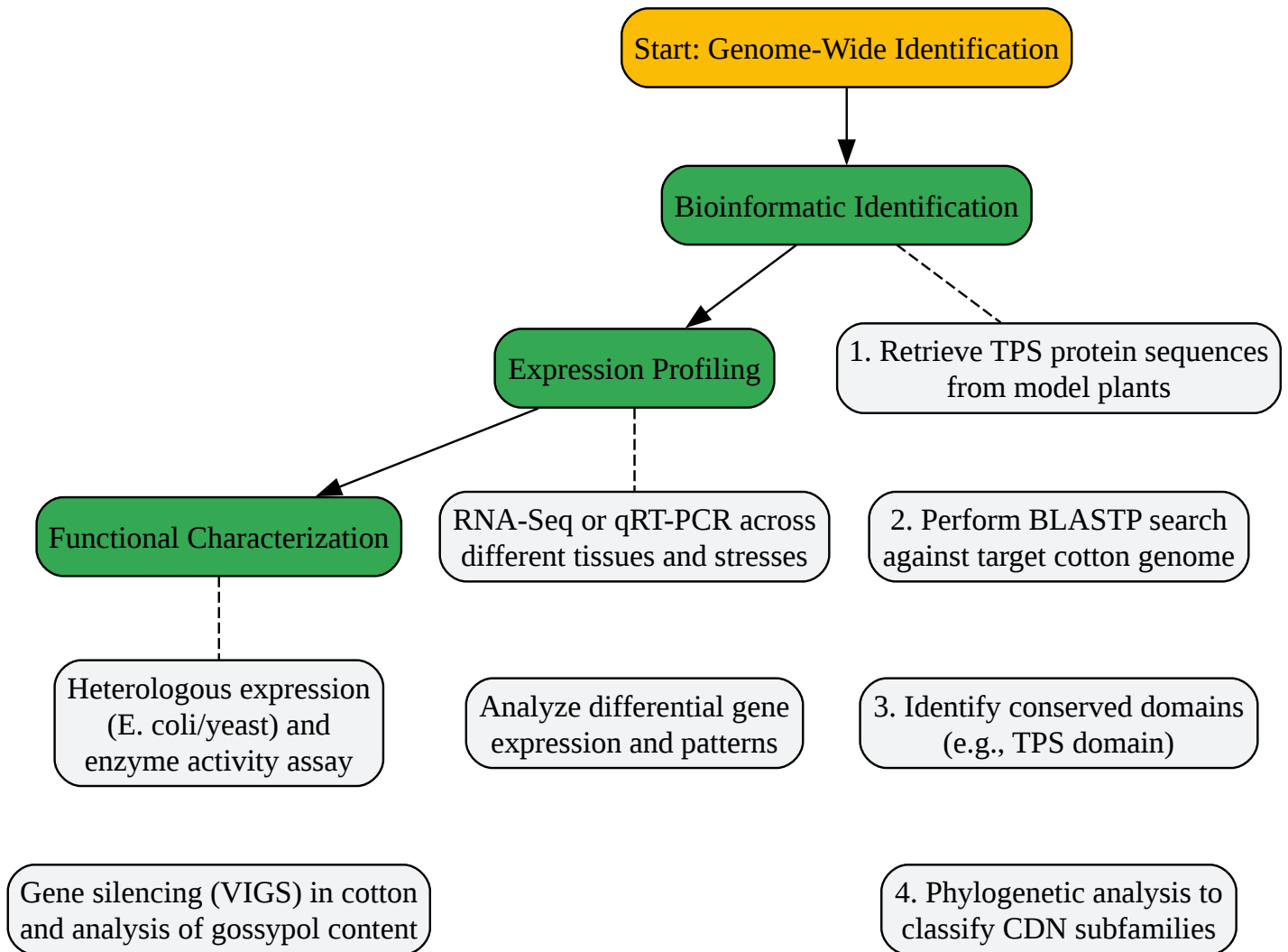
Biological Function and Regulation

CDN enzymes catalyze the cyclization of *trans*-farnesyl diphosphate (FPP) to form **(+)- δ -cadinene**, the foundational skeleton for a class of sesquiterpenes known as cadinanes [1] [2].

- **Role in Plant Defense:** These sesquiterpene derivatives, including gossypol and related phytoalexins, are stored in pigment glands and provide constitutive and inducible protection against pests and diseases [1]. The induction of CDN gene expression is a documented defense response to pathogens like *Verticillium dahliae* (fungal wilt) and *Xanthomonas campestris* (bacterial blight) [1].
- **Temporal and Spatial Regulation:** Different CDN subfamilies and individual genes are regulated in distinct temporal and spatial patterns. For example, the **CDN-A subfamily is predominantly expressed in seeds and roots**, whereas **CDN-C is more broadly expressed** [2]. This suggests gene family members have specialized functions in different tissues or at different developmental stages [1].
- **Regulatory Cis-Elements:** Promoters of the *GhCDN-A* genes contain special cis-elements, indicating that **JA (Jasmonic Acid) and ethylene signaling pathways** are likely involved in their regulatory control [2].

Experimental Analysis Protocols

Research on the CDN gene family employs a combination of bioinformatics, molecular biology, and biochemical techniques. Below is a generalized workflow and detailed protocols for key experiments.



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Experimental workflow for cadinene synthase gene family analysis

Genome-Wide Identification and Phylogenetic Analysis

Objective: To identify all members of the TPS/CDN gene family within a target cotton genome.

- **Sequence Retrieval:** Collect known TPS protein sequences from Arabidopsis, grapevine, or other well-annotated plants as queries [2].
- **Homology Search:** Perform a **BLASTP search** against the proteome of the target cotton species (e.g., *G. hirsutum*, *G. arboreum*) using the query sequences [2].

- **Domain Verification:** Confirm the presence of conserved terpene synthase domains (e.g., PF01397, PF03936) in the candidate proteins using tools like **InterProScan** to eliminate false positives [3] [2].
- **Phylogenetic Reconstruction:** Align the full-length amino acid sequences of the identified TPS genes. Construct a **phylogenetic tree** using neighbor-joining or maximum likelihood methods (e.g., with MEGA software) to classify genes into subfamilies, including the CDN groups [4] [2].

Functional Annotation of Protein Sequences

Objective: To assign putative functions and identify functional domains and motifs.

- **Tool Selection:** Use **EggNOG-mapper** and **InterProScan** for comprehensive functional annotation [3].
- **Execution:** Input the FASTA file of predicted CDN protein sequences. These tools will output Gene Ontology (GO) terms, protein families (Pfam), and other functional identifiers, providing insights into potential biological roles [3].

Expression Profiling via RNA-Seq and qRT-PCR

Objective: To determine the expression patterns of CDN genes across tissues and in response to stimuli.

- **RNA-Seq Analysis:** Isolate RNA from various tissues (roots, stems, seeds) and from plants under stress (pathogen infection, hormone treatment). Prepare libraries and sequence. Map reads to the reference genome and calculate gene expression levels (e.g., FPKM or TPM) [5] [2].
- **Differential Expression:** Use bioinformatics tools to identify **differentially expressed genes (DEGs)**. Clustering and functional enrichment analysis of these DEGs can reveal co-regulated genes and activated pathways [5].
- **Validation with qRT-PCR:** Design gene-specific primers for CDN genes of interest. Perform **reverse transcription** on RNA samples, followed by qRT-PCR to validate RNA-seq expression patterns with high sensitivity [4] [2].

Functional Characterization through Gene Silencing

Objective: To validate the *in vivo* function of specific CDN subfamilies in gossypol biosynthesis.

- **VIGS (Virus-Induced Gene Silencing):** This is a key technique for functional analysis in cotton [2].
 - **Vector Construction:** Clone a conserved fragment (e.g., ~300bp) of the target *GhCDN-A* gene into a VIGS vector (e.g., TRV-based vector).

- **Plant Inoculation:** Inoculate cotton seedlings (*G. hirsutum*) with the recombinant vector using *Agrobacterium*-mediated delivery.
- **Phenotypic Observation:** Silenced plants often show a **lighter glandular color** compared to control plants.
- **HPLC Verification:** Quantify gossypol content in silenced and control plant tissues using **High-Performance Liquid Chromatography (HPLC)**. A significant decrease in gossypol in silenced plants confirms the functional role of the targeted subfamily [2].

Research Applications and Perspectives

Understanding the CDN gene family has direct agricultural and industrial applications. A primary goal is to develop cotton varieties with the "**glandless-seed, glanded-plant**" trait—where seeds are safe for consumption and animal feed due to low gossypol, while the rest of the plant retains its pest resistance [5] [1]. This can be approached by specifically silencing seed-expressed CDN genes (like *CDN-A*) using genetic engineering [1] [2]. Furthermore, elucidating the regulation of this multigene family provides insights into plant secondary metabolism and the evolution of chemical defense mechanisms [2].

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